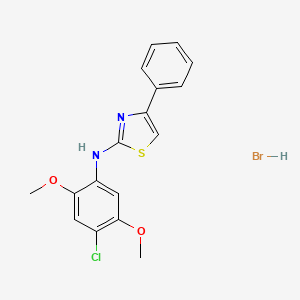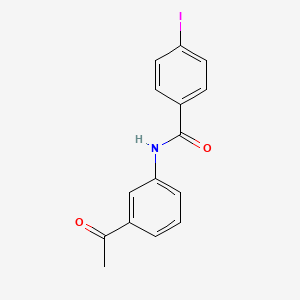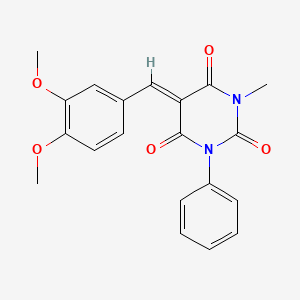![molecular formula C37H42O6P2 B4958228 diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate, also known as bis(4-methylphenyl)phenylphosphinate (BMPPP), is a phosphorus-containing compound that has been widely used in scientific research. BMPPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
作用機序
BMPPP acts as a phosphorylating agent, which means that it can transfer a phosphoryl group to other molecules. This property has been exploited in various reactions, including the synthesis of phosphorus-containing compounds and the phosphorylation of biomolecules such as proteins and nucleic acids. BMPPP can also act as a catalyst for various reactions, including the Friedel-Crafts acylation reaction and the Michael addition reaction.
Biochemical and physiological effects:
BMPPP has been shown to have some biochemical and physiological effects, particularly in the nervous system. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property has led to the investigation of BMPPP as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons in the brain. BMPPP has also been shown to have some anticonvulsant activity, which has led to its investigation as a potential treatment for epilepsy.
実験室実験の利点と制限
BMPPP has several advantages for lab experiments, including its high yield and purity when synthesized using the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride. It is also relatively stable and can be stored for long periods without degradation. However, BMPPP has some limitations, including its toxicity and potential for environmental contamination. It is important to handle BMPPP with care and dispose of it properly to minimize its impact on the environment.
将来の方向性
There are several future directions for the use of BMPPP in scientific research. One area of interest is the development of new phosphorus-containing compounds using BMPPP as a precursor. Another area of interest is the investigation of BMPPP as a potential treatment for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the use of BMPPP as a catalyst for new reactions and the development of new synthetic methodologies using BMPPP are also potential areas of future research.
合成法
BMPPP can be synthesized using various methods, including the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride, the reaction between diethyl 2,4-dimethylglutarate and diphenylphosphinic acid, and the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic acid. The most commonly used method is the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride, which yields BMPPP with a high yield and purity.
科学的研究の応用
BMPPP has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a phosphorylating agent, a catalyst for various reactions, and a precursor for the synthesis of other phosphorus-containing compounds. BMPPP has also been used in the synthesis of chiral phosphorus compounds, which have potential applications in asymmetric catalysis and drug development.
特性
IUPAC Name |
diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O6P2/c1-7-42-36(38)34(44(40,30-17-9-26(3)10-18-30)31-19-11-27(4)12-20-31)25-35(37(39)43-8-2)45(41,32-21-13-28(5)14-22-32)33-23-15-29(6)16-24-33/h9-24,34-35H,7-8,25H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJCLLAHGBAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)P(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
acetic acid](/img/structure/B4958205.png)


![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)